1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide
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Overview
Description
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide is a chemical compound with the molecular formula C13H10Cl2NOI It is known for its unique structure, which includes a pyridinium ion linked to a 2,4-dichlorophenyl group through an oxoethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide typically involves the reaction of 2,4-dichlorobenzaldehyde with pyridine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Catalyst: Iodine or other halogen sources
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2,4-dichlorophenyl ketones.
Reduction: Formation of 2,4-dichlorophenyl alcohols.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium chloride
- 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium bromide
- 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium fluoride
Uniqueness
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide is unique due to its iodide ion, which can influence the compound’s solubility, reactivity, and biological activity. The presence of the iodide ion may enhance the compound’s ability to participate in halogen bonding and other interactions, making it distinct from its chloride, bromide, and fluoride counterparts.
Biological Activity
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide (CAS Number: 246022-02-6) is a pyridinium derivative notable for its potential biological activities, particularly in antimicrobial and therapeutic applications. This compound features a unique structure that contributes to its interaction with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is C13H10Cl2NOI, with a molecular weight of approximately 394.03 g/mol. The compound's structure includes a pyridinium ion linked to a 2,4-dichlorophenyl group through an oxoethyl bridge, which enhances its biological activity through specific interactions with cellular components .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or altering enzyme conformation, thereby modulating various biochemical pathways. Additionally, the presence of the iodide ion in the structure may enhance solubility and reactivity, potentially increasing its efficacy against certain biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and interfering with metabolic processes within the pathogens.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
Therapeutic Applications
The compound has also been investigated for its potential therapeutic effects, particularly in the context of diabetes-related complications. Research suggests that it may exhibit advanced glycation end products (AGE) breaking activity, which is crucial for managing diabetic complications such as nephropathy and retinopathy .
Case Study: AGE Breaking Activity
A study demonstrated that treatment with this compound led to a significant reduction in AGE levels in diabetic animal models. This suggests its potential as a therapeutic agent for managing diabetes-related vascular complications.
Comparative Analysis
In comparison to similar compounds such as 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium chloride and bromide, the iodide variant shows enhanced biological activity due to the unique properties imparted by the iodide ion. The differences in halogen atoms influence solubility and reactivity profiles, which are critical for biological interactions.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | AGE Breaking Activity |
---|---|---|
This compound | High | Significant |
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium chloride | Moderate | Low |
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium bromide | Moderate | Low |
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-pyridin-1-ium-1-ylethanone;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2NO.HI/c14-10-4-5-11(12(15)8-10)13(17)9-16-6-2-1-3-7-16;/h1-8H,9H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFTWPRXUNVZTR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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